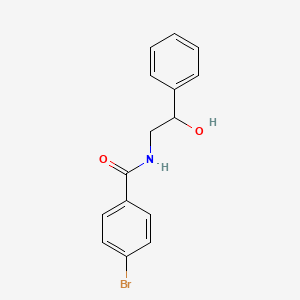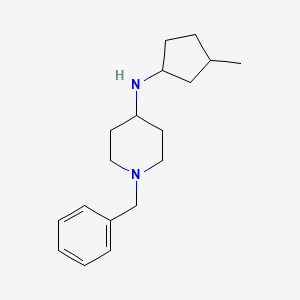
2,2,3,3,3-pentafluoropropyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This section introduces the complexity and potential applications of fluorinated compounds and their derivatives, emphasizing the importance of studying their synthesis, molecular structure, chemical reactions, and properties for advancing various scientific fields.
Synthesis Analysis
Synthesis of complex fluorinated compounds often involves catalyzed reactions, as demonstrated by Ghashang et al. (2013), who utilized pentafluorophenylammonium triflate (PFPAT) in a solvent-free condensation to construct chromeno[2,3-d]pyrimidinone derivatives (Ghashang, S. S. Mansoor, & Aswin, 2013). This indicates a pathway for synthesizing structurally complex and fluorinated compounds efficiently.
Molecular Structure Analysis
The detailed molecular structure, including crystallography of related compounds, has been explored, such as in the work by Hu Yang (2009), who determined the crystal structure of a related pyrimidine derivative, highlighting the importance of X-ray diffraction in understanding the spatial arrangement of atoms within complex molecules (Hu Yang, 2009).
Chemical Reactions and Properties
Research by Chang et al. (2003) on novel synthesis and reactions of pyrimidine derivatives showcases the diversity of chemical reactions that such compounds can undergo, offering insights into their reactivity and potential applications (Yong-Goo Chang, H. S. Cho, & K. Kim, 2003).
Physical Properties Analysis
Investigations into the physical properties of related compounds, such as solubility, melting points, and crystal structures, provide essential information for their practical application. For example, the study by Krištafor et al. (2009) on C-6 substituted fluoroalkenyl pyrimidine derivatives emphasizes the role of structural modifications in altering physical properties (Svjetlana Krištafor et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and functional group analysis, are crucial for understanding the applications and handling of these compounds. The work on inhibitors of NF-kappaB by Palanki et al. (2000) serves as an example of how specific functional groups contribute to the biological activity of pyrimidine derivatives, which could be extrapolated to understand the chemical properties of related fluorinated compounds (M. Palanki et al., 2000).
Propriétés
IUPAC Name |
2,2,3,3,3-pentafluoropropyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F5N2O3/c1-6-10(12(25)27-5-14(18,19)15(20,21)22)11(24-13(26)23-6)7-2-3-8(16)9(17)4-7/h2-4,11H,5H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEPIEKUVRHOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OCC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-1,3-benzodioxol-5-yl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5022544.png)
![1-(3-cyclohexen-1-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5022558.png)

![5-(butoxymethyl)-3-[4-(1-piperidinyl)-2-butyn-1-yl]dihydro-2(3H)-furanone](/img/structure/B5022569.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5022585.png)
![(1,3-benzodioxol-5-ylmethylene)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B5022588.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(4-methylbenzyl)amino]nicotinamide](/img/structure/B5022596.png)

![1-bromo-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5022631.png)
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5022633.png)
![3-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5022635.png)

